molecular formula C7H12N4O B8674758 N-(2-(4-amino-1H-pyrazol-1-yl)ethyl) acetamide

N-(2-(4-amino-1H-pyrazol-1-yl)ethyl) acetamide

Cat. No. B8674758
M. Wt: 168.20 g/mol
InChI Key: WAXBXHSLKSENPI-UHFFFAOYSA-N
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Patent
US09187453B2

Procedure details

To a solution of N-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)acetamide (610 mg) obtained in Step C of Example 348 in ethanol (20 mL) was added 10% palladium-carbon (160 mg), and the mixture was stirred at room temperature for 3 hr under hydrogen atmosphere (at normal pressures). The palladium carbon was removed by filtration through Celite, and the solvent was evaporated under reduced pressure to give the title compound (570 mg).
Name
N-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)acetamide
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
160 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:9][CH2:10][NH:11][C:12](=[O:14])[CH3:13])[CH:8]=1)([O-])=O>C(O)C.[C].[Pd]>[NH2:1][C:4]1[CH:5]=[N:6][N:7]([CH2:9][CH2:10][NH:11][C:12](=[O:14])[CH3:13])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
N-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)acetamide
Quantity
610 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)CCNC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
160 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hr under hydrogen atmosphere (at normal pressures)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The palladium carbon was removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=NN(C1)CCNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: CALCULATEDPERCENTYIELD 110.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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